Piperaquine Phosphate

Beschreibung

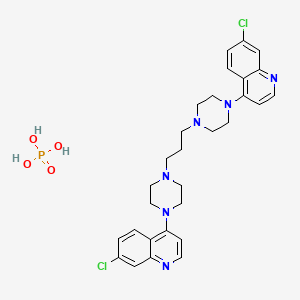

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNPMSTHHZOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006108 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-56-4 | |

| Record name | Piperaquine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Resurgent Antimalarial: The Early Discovery and Development of Piperaquine

A Technical Deep Dive into the Genesis of a Key Quinolone

For Immediate Release

This technical guide provides an in-depth exploration of the early discovery and development of piperaquine, a bisquinoline compound that has become a cornerstone in modern combination therapies for malaria. Developed in the 1960s, piperaquine's journey from initial synthesis to its role as a frontline antimalarial in China, the challenges of resistance, and its eventual resurgence as a partner drug offers critical insights for researchers, scientists, and drug development professionals. This document details the initial synthesis, preclinical evaluations, and early clinical trials, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key processes.

Introduction: An Independent Discovery in a Time of Need

Piperaquine was synthesized independently by two research groups in the 1960s: Rhône-Poulenc in France and the Shanghai Institute of Pharmaceutical Industry in China.[1] As chloroquine resistance began to emerge as a significant threat to malaria control, the development of new, effective antimalarials was a global health priority. In China, piperaquine was identified as a promising candidate and was extensively studied and deployed as part of the National Malaria Elimination Program.[1]

Synthesis and Physicochemical Properties

Piperaquine is a symmetrical bisquinoline, chemically identified as 1,3-bis[4-(7-chloro-4-quinolyl)-1-piperazinyl]propane. Its synthesis involves the condensation of 4,7-dichloroquinoline with piperazine, followed by reaction with a three-carbon linker.

Table 1: Physicochemical Properties of Piperaquine

| Property | Value |

| Molecular Formula | C₂₉H₃₂Cl₂N₆ |

| Molar Mass | 535.52 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 212-213°C (as tetraphosphate salt)[2] |

| Solubility | Slightly soluble in water at neutral pH, almost insoluble in absolute ethanol.[3] |

Experimental Protocol: Synthesis of Piperaquine (General Method)

Step 1: Synthesis of 7-chloro-4-(1-piperazinyl)quinoline A mixture of 4,7-dichloroquinoline and a molar excess of piperazine is heated. The reaction can be carried out with or without a solvent. The use of a high-boiling point solvent can facilitate the reaction. After the reaction is complete, the excess piperazine is removed, and the product is isolated and purified.

Step 2: Synthesis of Piperaquine The 7-chloro-4-(1-piperazinyl)quinoline obtained in Step 1 is reacted with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-dichloropropane, in the presence of a base to yield piperaquine. The crude product is then purified, typically by recrystallization.

Preclinical Development: Assessing Antimalarial Activity

Early preclinical studies were crucial in establishing the antimalarial potential of piperaquine. These studies involved in vitro and in vivo models to determine the compound's efficacy against malaria parasites.

In Vitro Activity

Initial in vitro studies demonstrated piperaquine's potent activity against Plasmodium falciparum, including strains that were resistant to chloroquine.

Table 2: Early In Vitro Activity of Piperaquine against P. falciparum

| Parameter | Value | Reference |

| Geometric Mean IC₅₀ | 38.9 nmol/liter (range: 7.76 to 78.3 nmol/liter) | [3] |

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (General Method of the Era)

A common method for in vitro testing during this period was the schizont maturation inhibition assay.

-

Parasite Culture: P. falciparum parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Drug Dilution: A stock solution of piperaquine tetraphosphate was prepared in a suitable solvent (e.g., 0.5% lactic acid for better solubility) and serially diluted to obtain a range of concentrations.[3]

-

Assay: Synchronized ring-stage parasites were incubated with the different drug concentrations in 96-well microtiter plates for 48 hours.

-

Evaluation: After incubation, thin blood smears were prepared, stained with Giemsa, and examined microscopically to determine the percentage of schizont maturation inhibition compared to a drug-free control. The 50% inhibitory concentration (IC₅₀) was then calculated.

In Vivo Activity

In vivo studies, primarily in rodent models, confirmed the efficacy of piperaquine.

Experimental Protocol: 4-Day Suppressive Test in Mice (A Standard Preclinical Model)

-

Infection: Mice were inoculated intraperitoneally with Plasmodium berghei infected erythrocytes.

-

Treatment: The test compound (piperaquine) was administered orally or by injection once daily for four consecutive days, starting on the day of infection.

-

Evaluation: On the fifth day, thin blood smears were made from the tail blood of the mice, stained with Giemsa, and the percentage of parasitemia was determined. The efficacy of the compound was expressed as the percentage reduction in parasitemia compared to an untreated control group.

Early Clinical Development in China: From Trials to Widespread Use

Extensive clinical trials were conducted in China in the 1970s and 1980s, which established the efficacy and safety of piperaquine monotherapy for the treatment of malaria.

Treatment of Acute Malaria

Early studies in Hainan Island demonstrated the effectiveness of piperaquine in treating P. falciparum malaria.

Table 3: Efficacy of Piperaquine Monotherapy in Early Chinese Clinical Trials

| Study (Year) | Location | Parasite Species | Number of Patients | Dosage Regimen | Key Outcomes |

| Chen et al. (1982)[4] | Hainan Island | P. falciparum | 43 | 1.8 g base over 2 days (adults) | Fever and asexual parasitemia cleared within 72 hours. |

| Li et al. (1986)[5] | Hainan Island | P. falciparum | N/A (Control Group) | Not specified | Parasite Clearance Time: 100.3 ± 20.3 hours; 28-day Recrudescence Rate: 17.0% |

| Guo X. (1993)[6] | Hainan Island | P. falciparum | 51 | Not specified | 33.3% Sensitive, 19.0% RI, 21.6% RII, 25.5% RIII resistance |

RI, RII, RIII refer to levels of resistance based on the WHO classification at the time.

Prophylactic Use

Piperaquine was also evaluated for its prophylactic potential.

Table 4: Prophylactic Efficacy of Piperaquine in Early Chinese Field Trials

| Study (Year) | Location | Number of Participants | Dosage Regimen | Key Outcomes |

| Chen et al. (1982)[4] | Hainan Island | >4,000 | Monthly prophylactic doses for 4 months | Malaria incidence in the treated group decreased from 2.8% to 1.4%, compared to 5.8%-10.3% in the control group. |

Structure-Activity Relationship (SAR)

The development of piperaquine was part of a broader exploration of bisquinoline compounds as antimalarials. Early SAR studies focused on the nature of the linker connecting the two quinoline rings and the substituents on the quinoline nucleus. The 7-chloro substituent on the quinoline ring was found to be crucial for activity, a feature shared with chloroquine. The length and nature of the diamine linker were also found to significantly influence antimalarial potency.

Mechanism of Action

The mechanism of action of piperaquine is believed to be similar to that of chloroquine. It is thought to interfere with the detoxification of heme in the parasite's food vacuole. Piperaquine accumulates in the acidic food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to the buildup of free heme and subsequent parasite death.[1]

Caption: Proposed mechanism of action of piperaquine.

The Rise of Resistance and the Path to Combination Therapy

By the late 1980s, resistance to piperaquine monotherapy was observed, particularly in areas of intense drug pressure.[1] This led to a decline in its use as a single agent. However, its long half-life and potent activity made it an ideal partner drug for the rapidly acting artemisinin derivatives. This led to the development of artemisinin-based combination therapies (ACTs), such as dihydroartemisinin-piperaquine, which are now recommended by the World Health Organization as first-line treatments for uncomplicated malaria.[7]

Caption: The developmental timeline of piperaquine.

Conclusion

The early discovery and development of piperaquine represent a significant chapter in the history of antimalarial drug development. The extensive research conducted in China provided a wealth of data on its efficacy and safety, paving the way for its initial deployment. While the emergence of resistance challenged its use as a monotherapy, its favorable pharmacokinetic profile ensured its revival as a critical component of modern ACTs. The story of piperaquine underscores the dynamic nature of infectious disease treatment and the importance of continued research and strategic drug deployment to combat resistance.

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. [Comparative study of artemisinin suppositories and piperaquine phosphate in the treatment of falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Randomised comparison on the treatment of falciparum malaria with dihydroartemisinin and piperaquine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperaquine: a resurgent antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperaquine Phosphate: A Technical Deep Dive into Heme Detoxification Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of piperaquine phosphate in the inhibition of heme detoxification in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Piperaquine, a bisquinoline antimalarial, is a vital partner drug in artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment. Its mechanism of action, centered on disrupting the parasite's ability to neutralize toxic heme, remains a key area of study, particularly in the face of emerging drug resistance.

The Core Mechanism: Disrupting Hemozoin Formation

The intraerythrocytic stages of P. falciparum digest large quantities of host hemoglobin within an acidic digestive vacuole (DV). This process releases copious amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes. To survive, the parasite rapidly polymerizes this toxic heme into an inert, crystalline structure called hemozoin, colloquially known as malaria pigment.[1]

Piperaquine's primary antimalarial activity is attributed to its ability to interfere with this vital detoxification process.[2][3] The drug, a weak base, is thought to accumulate to high concentrations within the acidic environment of the parasite's DV.[4] Here, it is proposed to inhibit hemozoin formation through a multi-pronged approach:

-

Binding to Heme: Piperaquine directly binds to free heme, forming a complex that prevents its incorporation into the growing hemozoin crystal.[5]

-

Capping Hemozoin Crystals: The piperaquine-heme complex may also bind to the surface of existing hemozoin crystals, effectively "capping" them and preventing further polymerization.

The resulting accumulation of toxic, unpolymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]

Quantitative Insights into Piperaquine's Efficacy

The in vitro activity of piperaquine is commonly assessed by determining its 50% inhibitory concentration (IC50) against various strains of P. falciparum. These values provide a quantitative measure of the drug's potency and can be indicative of emerging resistance.

| P. falciparum Strain/Isolate | Piperaquine IC50 (nM) | Reference Strain/Isolate Characteristics | Reference |

| 3D7 | 27 ± 17 | Chloroquine-sensitive | [2] |

| V1S | 42 ± 10 | Chloroquine-resistant | [2] |

| Kenyan Isolates (Median) | 32 (IQR: 17-46) | Field isolates | [2] |

| Senegalese Isolates (Geometric Mean) | 58.0 ± 34.5 | Field isolates | [7] |

| Cameroonian Isolates (Geometric Mean) | 38.9 (Range: 7.76-78.3) | Field isolates | [8] |

IQR: Interquartile Range

Visualizing the Mechanism and Experimental Workflows

To better understand the complex interactions involved in piperaquine's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.

Proposed Mechanism of Piperaquine Action

Caption: Proposed mechanism of piperaquine's inhibition of heme detoxification.

Experimental Workflow: Heme Polymerization Inhibition Assay

Caption: Workflow for an in vitro heme polymerization (β-hematin formation) inhibition assay.

Logical Relationships in Piperaquine Resistance

Caption: Logical relationships between piperaquine action and key resistance mechanisms.

Detailed Experimental Protocols

In Vitro Heme Polymerization (β-Hematin Formation) Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (0.5 M, pH 4.8)

-

Piperaquine phosphate

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of hemin in DMSO.

-

Prepare serial dilutions of piperaquine phosphate in DMSO.

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the piperaquine dilutions to the respective wells.

-

Initiate the reaction by adding the hemin stock solution to all wells.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Solubilize the β-hematin pellet in a known volume of NaOH (e.g., 0.1 M).

-

Measure the absorbance of the solubilized β-hematin at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each piperaquine concentration relative to a no-drug control and determine the IC50 value.[9][10][11][12]

Heme Fractionation Assay in P. falciparum Cultures

This assay quantifies the different forms of heme (un-degraded hemoglobin, free heme, and hemozoin) within the parasite, providing a direct measure of the drug's effect on heme detoxification.

Materials:

-

Synchronized P. falciparum culture (trophozoite stage)

-

Piperaquine phosphate

-

Saponin

-

Phosphate-buffered saline (PBS)

-

Reagents for heme quantification (e.g., pyridine, NaOH)

-

Spectrophotometer

Protocol:

-

Incubate a synchronized, late-stage trophozoite culture with various concentrations of piperaquine for a defined period (e.g., 6-24 hours).

-

Harvest the parasites by centrifugation and lyse the host red blood cells with saponin.

-

Wash the parasite pellet with PBS.

-

Lyse the parasites to release the contents of the digestive vacuole.

-

Separate the different heme fractions through a series of centrifugation and solubilization steps:

-

Hemoglobin: Remains in the supernatant after initial parasite lysis.

-

Free Heme: Solubilized from the pellet with a detergent (e.g., SDS).

-

Hemozoin: The remaining insoluble pellet, which is then solubilized with NaOH.

-

-

Quantify the amount of heme in each fraction spectrophotometrically (e.g., using the pyridine-hemochrome method).

-

Analyze the relative proportions of each heme fraction in drug-treated versus untreated parasites. An effective inhibitor will cause an increase in the free heme fraction and a corresponding decrease in the hemozoin fraction.

Plasmepsin 2/3 Copy Number Variation (CNV) Assay

Amplification of the genes encoding the hemoglobin-degrading proteases, plasmepsin II and III, has been associated with reduced susceptibility to piperaquine. Quantitative PCR (qPCR) is a common method to determine the copy number of these genes.

Materials:

-

Genomic DNA extracted from P. falciparum

-

Primers and probes specific for plasmepsin 2 and a single-copy reference gene (e.g., β-tubulin)

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Design or obtain validated qPCR primers and probes for the target gene (plasmepsin 2) and a reference gene.

-

Prepare a standard curve using a plasmid containing a known copy number of the target and reference genes.

-

Set up the qPCR reaction with the extracted genomic DNA, primers, probes, and master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the copy number of plasmepsin 2 relative to the reference gene using the ΔΔCt method, referencing the standard curve.[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Materials:

-

P. falciparum-infected red blood cells

-

Piperaquine phosphate

-

Lysis buffer

-

Equipment for heat treatment, protein quantification, and Western blotting or mass spectrometry.

Protocol:

-

Treat intact infected red blood cells with piperaquine or a vehicle control.

-

Heat the cell suspensions to a range of temperatures. The binding of piperaquine to its target should increase the thermal stability of the target protein.

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantify the amount of the putative target protein (e.g., a protein involved in heme metabolism) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting curve to higher temperatures in the piperaquine-treated samples compared to the control indicates target engagement.[1]

Resistance to Piperaquine: A Growing Concern

The emergence of piperaquine resistance, particularly in Southeast Asia, poses a significant threat to the efficacy of ACTs. The primary mechanisms of resistance identified to date involve:

-

Mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT): Specific mutations in the pfcrt gene, which encodes a transporter protein on the parasite's digestive vacuole membrane, are strongly associated with piperaquine resistance. These mutations are thought to enhance the efflux of piperaquine from the DV, reducing its concentration at the site of action.[4][7]

-

Increased Copy Number of Plasmepsin 2 and 3: Amplification of the genes encoding these hemoglobin-degrading proteases has been linked to reduced piperaquine susceptibility, although the precise mechanism is still under investigation.

Conclusion

Piperaquine phosphate remains a crucial antimalarial drug, and a thorough understanding of its mechanism of action is paramount for its effective use and for the development of next-generation therapies. Its ability to inhibit heme detoxification is a key feature of its parasiticidal activity. Continued research into the nuances of its interaction with the heme polymerization machinery and the evolving mechanisms of resistance is essential to stay ahead of the ever-adapting malaria parasite. This guide provides a foundational understanding for researchers dedicated to this critical area of drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. researchgate.net [researchgate.net]

- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Preclinical Efficacy and Toxicity of Piperaquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for piperaquine phosphate, a bisquinoline antimalarial agent. The information is intended to serve as a technical resource for professionals involved in drug development and research. Piperaquine is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2][3]

Preclinical Efficacy

Piperaquine demonstrates potent activity against various strains of Plasmodium falciparum, including those resistant to other 4-aminoquinolines like chloroquine.[4][5] Its primary mechanism of action is believed to be the inhibition of heme detoxification within the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[1][2][6][7]

In vitro studies are fundamental to determining the intrinsic antimalarial activity of a compound. The most common metric is the 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit parasite growth by 50%.

Table 1: Summary of In Vitro Efficacy of Piperaquine against P. falciparum

| P. falciparum Isolates | Geometric Mean IC50 (nmol/liter) | IC50 Range (nmol/liter) | Reference |

|---|---|---|---|

| Cameroonian Clinical Isolates (n=103) | 38.9 | 7.76 - 78.3 | [4][5] |

| Chloroquine-Sensitive (Cameroon) | Not specified | <100 | [5] |

| Chloroquine-Resistant (Cameroon) | Not specified | <100 |[5] |

Experimental Protocol: In Vitro Drug Susceptibility Assay

A standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs involves the following steps:

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro in human red blood cells using RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Piperaquine phosphate is serially diluted to achieve a range of concentrations.

-

Assay Plate Preparation: Asynchronous or synchronized parasite cultures (typically at the ring stage with 0.5% parasitemia) are added to 96-well microtiter plates containing the various drug concentrations.

-

Incubation: The plates are incubated for 48-72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).

-

Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as:

-

Microscopy: Giemsa-stained thin blood smears are examined to count the number of schizonts per 200 asexual parasites.

-

Fluorometric/Colorimetric Assays: These assays, such as the SYBR Green I-based assay, measure parasite DNA content as an indicator of parasite proliferation.

-

-

Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated using non-linear regression analysis.

In vivo studies in animal models, typically mice, are crucial for evaluating a drug's efficacy in a whole-organism system, which accounts for pharmacokinetic and pharmacodynamic factors.

Table 2: Summary of In Vivo Efficacy of Piperaquine in Murine Malaria Models

| Animal Model | Parasite Strain | Dose (mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Swiss Mice | Plasmodium berghei | 10 | Median survival: 10 days | [8] |

| Swiss Mice | Plasmodium berghei | 30 | Median survival: 54 days | [8] |

| Swiss Mice | Plasmodium berghei | 90 | Survival beyond 60 days | [8][9] |

| Kunming Mice | Not Specified | 1098 | LDLo (Lowest published lethal dose) |[10] |

Note: Doses often refer to piperaquine phosphate (PQP).

Experimental Protocol: Murine Malaria Model (4-Day Suppressive Test)

-

Animal Model: Swiss or other susceptible mouse strains are used.

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Drug Administration: The test compound (piperaquine phosphate) is administered orally or intraperitoneally once daily for 4 consecutive days, starting a few hours after infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

-

Efficacy Calculation: The average parasitemia in the treated group is compared to the control group to calculate the percentage of parasite growth suppression. The 50% effective dose (ED50) can be determined by testing a range of doses.

Preclinical Toxicity

A thorough toxicological assessment is essential to define a drug's safety profile before it can be considered for human use.

Acute toxicity studies determine the effects of single or short-term high doses, while sub-acute studies evaluate the effects of repeated dosing over a longer period.

Table 3: Summary of Piperaquine Toxicity in Rodents

| Species | Study Duration | Dosing | Key Findings | NOAEL | Reference |

|---|---|---|---|---|---|

| Swiss Mice | 5 days | 0-600 mg/kg/day (oral) | Weight loss, increased liver/kidney weights, elevated ALT at high doses. | Not explicitly stated | [11][12] |

| Swiss Mice | 12 days | 0-300 mg/kg/day (oral) | Minor hepatotoxicity and renal tubular cell damage at high doses. | Not explicitly stated | [11][12] |

| Rhesus Monkeys | 21 days | 39.1, 78.2, 156.4 mg/kg (oral) | Pathological lesions in adrenal gland, thymus, and femur at mid/high doses. | 39.1 mg/kg |[13] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: Repeated-Dose Toxicity Study (Rodent)

-

Animal Selection: Healthy, young adult rodents (e.g., Swiss mice) of both sexes are used.

-

Dose Groups: At least three dose levels (low, mid, high) and a control (vehicle) group are established.

-

Drug Administration: Piperaquine phosphate is administered daily (e.g., via oral gavage) for a specified period (e.g., 5, 12, or 28 days).

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed.

-

Histopathology: Organs and tissues are collected, weighed, and preserved for microscopic examination to identify any pathological changes.

Studies in pregnant animals are performed to assess potential effects on fertility, fetal development (teratogenicity), and postnatal development.

-

Embryofetal Studies: In rats and rabbits, piperaquine phosphate was not found to be teratogenic at the maximum tolerated dose.[14]

-

Peri- and Postnatal Studies: In a study on mice, piperaquine phosphate administered at doses up to 300 mg/kg/day from gestational days 14-18 showed no significant dose-related adverse effects on the offspring (F1 and F2 generations).[15][16] However, a separate study in rats noted that a high dose of 80 mg/kg induced prolonged gestation and increased perinatal mortality.[14]

Genotoxicity assays are conducted to determine if a drug candidate can damage genetic material. An evaluation of piperaquine found no evidence of genotoxic or clastogenic potential.[14]

Mechanism of Action and Resistance

Piperaquine's efficacy is tied to its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[2][6]

Resistance to piperaquine, particularly in Southeast Asia, has been linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene and amplification of the plasmepsin 2 and 3 genes.[1][17][18] These genetic changes can alter the parasite's ability to handle the drug, leading to reduced susceptibility.[17][18]

Conclusion

The preclinical data for piperaquine phosphate demonstrate its high efficacy against P. falciparum both in vitro and in vivo. Toxicological studies indicate a reasonable safety margin, with adverse effects such as minor hepatotoxicity and renal changes observed primarily at doses significantly higher than those used therapeutically.[11] No teratogenic or genotoxic potential has been identified.[14] This robust preclinical profile has supported its successful development and widespread use in combination therapies for the treatment of malaria.

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. What is Piperaquine Phosphate used for? [synapse.patsnap.com]

- 3. mmv.org [mmv.org]

- 4. In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. piperaquine phosphate | CAS#:4085-31-8 | Chemsrc [chemsrc.com]

- 11. Toxicology and pharmacokinetics of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sub-acute toxicological study of artemisinin-piperaquine tablets in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of reproductive toxicity of piperaquine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evidence for the early emergence of piperaquine-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Piperaquine Phosphate for Formulation

Introduction: Piperaquine, a bisquinoline antimalarial agent, has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs), most notably with dihydroartemisinin.[1][2] Initially developed in the 1960s, its efficacy against chloroquine-resistant strains of Plasmodium falciparum makes it a critical component in the modern fight against malaria.[3][4] For formulation scientists and drug development professionals, a thorough understanding of the physicochemical properties of piperaquine phosphate is paramount. These properties—including solubility, stability, pKa, and solid-state characteristics—directly influence the drug's bioavailability, manufacturability, and the overall performance of the final dosage form. This guide provides an in-depth overview of these key parameters, supported by experimental protocols and logical workflows.

Section 1: Chemical and Physical Properties

The fundamental chemical and physical characteristics of piperaquine phosphate dictate its behavior in various formulation environments. Piperaquine is a weak base that is available as a water-soluble tetraphosphate salt.[1][2] The phosphate salt form is typically used in pharmaceutical formulations to improve its aqueous solubility.

Identification and General Properties

Piperaquine phosphate exists in various forms, with the tetraphosphate being common in drug products. The properties can vary slightly between different salt forms and hydration states.

Table 1: Chemical Identifiers and Molar Properties of Piperaquine and its Phosphate Salts

| Property | Piperaquine (Base) | Piperaquine Phosphate (Monophosphate) | Piperaquine Tetraphosphate | Piperaquine Tetraphosphate Tetrahydrate |

|---|---|---|---|---|

| Molecular Formula | C₂₉H₃₂Cl₂N₆[3][5] | C₂₉H₃₂Cl₂N₆·H₃O₄P[6][7] | C₂₉H₄₄Cl₂N₆O₁₆P₄[8][9] | C₂₉H₃₂Cl₂N₆·4H₃PO₄·4H₂O |

| Molecular Weight | 535.51 g/mol [3][5][10] | 633.51 g/mol [6][7][11] | 927.5 g/mol [8] | 999.55 g/mol |

| CAS Number | 4085-31-8[3][5] | 85547-56-4[6][7][11] | 911061-10-4[8] | 915967-82-7 |

| Appearance | - | White or yellow crystalline powder[12] | White to off-white powder | White to off-white powder |

| Melting Point | 198-200°C[5] | - | - | - |

Ionization and Lipophilicity

The ionization potential (pKa) and partition coefficient (LogP) are critical for predicting absorption and designing formulations for optimal release.

Table 2: Ionization and Lipophilicity of Piperaquine

| Parameter | Value | Significance in Formulation |

|---|---|---|

| pKa | 8.6, 8.6, 6.5, 6.5[13] | As a weak base with four pKa values, its solubility is highly pH-dependent. It will be more soluble in acidic environments (like the stomach) and less soluble at neutral or alkaline pH. |

| LogP (base) | 6.2[13] | The high lipophilicity of the free base suggests good membrane permeability but contributes to its poor aqueous solubility at neutral pH.[13] |

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperaquine | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. piperaquine phosphate | CAS#:4085-31-8 | Chemsrc [chemsrc.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Piperaquine phosphate (1:4) anhydrous | C29H44Cl2N6O16P4 | CID 53318025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Piperaquine phosphate | 85547-56-4 | KDA54756 | Biosynth [biosynth.com]

- 11. Piperaquine Phosphate | C29H35Cl2N6O4P | CID 174478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Determination of the antimalarial drug piperaquine in small volume pediatric plasma samples by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Piperaquine Against Chloroquine-Resistant Malaria: A Technical Guide

Introduction

The emergence and global spread of chloroquine-resistant Plasmodium falciparum have necessitated the development and deployment of alternative antimalarial agents. Piperaquine (PPQ), a bisquinoline compound, has become a critical partner drug in artemisinin-based combination therapies (ACTs), most notably in dihydroartemisinin-piperaquine (DHA-PPQ). Initially used as a monotherapy in China in the 1970s following the rise of chloroquine resistance, its efficacy was compromised by the rapid development of resistance. However, its combination with a potent, short-acting artemisinin derivative has revived its utility. This guide provides an in-depth technical overview of the in vitro activity of piperaquine, with a specific focus on its efficacy against chloroquine-resistant (CQR) strains of P. falciparum, the mechanisms of action and resistance, and the experimental protocols used for its evaluation.

Mechanism of Action: Interference with Heme Detoxification

Piperaquine, like other 4-aminoquinolines such as chloroquine, exerts its antimalarial effect by disrupting a crucial metabolic process within the parasite's digestive vacuole (DV). The parasite digests host hemoglobin within this acidic organelle to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin.

Piperaquine is a weak base that accumulates to high concentrations in the acidic DV. It is believed to bind to heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing parasite death.

Quantitative In Vitro Efficacy

Numerous in vitro studies have demonstrated that piperaquine retains high potency against P. falciparum isolates that are resistant to chloroquine. There is generally no significant difference in the 50% inhibitory concentration (IC₅₀) values for piperaquine between chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite populations. While some studies show a slight but statistically significant correlation between the IC₅₀ values of the two drugs, the correlation coefficient is typically low, suggesting that cross-resistance is not a major clinical concern in many regions.

Table 1: Summary of In Vitro Piperaquine (PPQ) and Chloroquine (CQ) IC₅₀ Values Against P. falciparum

| Study Location | Isolate Type | No. of Isolates | Drug | Geometric Mean IC₅₀ (nM) | IC₅₀ Range (nM) | Reference |

| Cameroon | CQS (CQ IC₅₀ < 100 nM) | 34 | PPQ | 35.5 | 7.76 - 78.3 | |

| CQR (CQ IC₅₀ ≥ 100 nM) | 69 | PPQ | 40.7 | 7.76 - 78.3 | ||

| All Isolates | 103 | PPQ | 38.9 | 7.76 - 78.3 | ||

| Kenya | All Isolates | 115 | PPQ | 32 | 17 - 46 (IQR) | |

| All Isolates | 115 | CQ | 41 | 18 - 73 (IQR) | ||

| Multi-country | pfcrt K76 (Wild-type) | 125 | PPQ | 74.0 (Mean) | 9.8 - 217.3 | |

| (Imported Malaria) | pfcrt 76T (Mutant) | 155 | PPQ | 87.7 (Mean) | 9.8 - 217.3 | |

| pfcrt K76 (Wild-type) | 125 | CQ | 31.3 (Mean) | 5.0 - 1918 | ||

| pfcrt 76T (Mutant) | 155 | CQ | 184.5 (Mean) | 5.0 - 1918 | ||

| China-Myanmar | All Isolates | 120 | PPQ | 5.6 (Median) | 4.1 - 7.1 (IQR) |

IQR: Interquartile Range

Molecular Mechanisms of Resistance

While historical data suggests a lack of cross-resistance, the emergence of clinical DHA-PPQ treatment failures, particularly in Southeast Asia, has prompted investigation into the molecular drivers of piperaquine resistance. Resistance is not linked to the classic K76T mutation in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which is the primary determinant of chloroquine resistance. Instead, high-level piperaquine resistance is associated with novel mutations in pfcrt and amplification (increased copy number) of the plasmepsin 2 and plasmepsin 3 (pfpm2/3) genes, which encode hemoglobin-degrading enzymes.

-

pfcrt Mutations: Novel mutations in the PfCRT protein (e.g., F145I, M343L, G353V) have been shown to mediate piperaquine resistance by enhancing the efflux of the drug from the digestive vacuole.

-

pfpm2/3 Amplification: An increased copy number of the pfpm2 and pfpm3 genes has been identified as a key molecular marker for piperaquine resistance in the Greater Mekong Subregion. The exact mechanism by which this confers resistance is still under investigation but may involve altered hemoglobin processing or digestive vacuole physiology.

Experimental Protocols

The in vitro susceptibility of P. falciparum to piperaquine is commonly assessed using methods that measure parasite growth inhibition over a range of drug concentrations.

Protocol 1: Standard 42/72-hour ³H-Hypoxanthine Uptake Inhibition Assay

This classic method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite as an indicator of growth.

-

Parasite Culture: Asynchronous or synchronized (ring-stage) P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and O+ erythrocytes. Parasitemia is adjusted to 0.5-1%.

-

Drug Plate Preparation: Piperaquine is serially diluted in culture medium in a 96-well microtiter plate. A drug-free well serves as a positive control for growth, and uninfected erythrocytes serve as a negative control.

-

Incubation: The parasite culture is added to each well of the drug-prepared plate. The plate is incubated for 24 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: After 24 hours, ³H-hypoxanthine is added to each well. The plate is incubated for a further 18-24 hours (for a total incubation time of 42-48 hours). Some protocols use a total 72-hour incubation.

-

Harvesting & Measurement: The plate is frozen and thawed to lyse the erythrocytes. The contents of each well are harvested onto a glass-fiber filter using a cell harvester. The radioactivity incorporated by the parasites is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. A non-linear regression model is used to calculate the IC₅₀ value.

Protocol 2: Piperaquine Survival Assay (PSA)

This assay is specifically designed to assess piperaquine susceptibility and mimics the drug exposure profile in patients.

-

Parasite Synchronization: Tightly synchronized ring-stage parasites (0-3 hours old) are used.

-

Drug Exposure: Parasites are exposed to a fixed concentration of 200 nM piperaquine for 48 hours. A drug-free control is run in parallel.

-

Drug Washout: After 48 hours, the drug is washed from the culture medium.

-

Recovery & Growth: The parasites are cultured for an additional 24 hours in drug-free medium.

-

Readout: At 72 hours total, parasite survival is assessed by measuring parasitemia using light microscopy (Giemsa-stained smears) or a fluorescence-based method (e.g., SYBR Green I).

-

Data Analysis: The survival rate is calculated as the ratio of the parasitemia in the piperaquine-exposed culture to the parasitemia in the drug-free control culture. A survival rate above a validated threshold (e.g., >10%) indicates reduced susceptibility.

Conclusion

In vitro data consistently demonstrate that piperaquine is highly active against chloroquine-resistant strains of P. falciparum. The lack of significant cross-resistance, particularly concerning the PfCRT K76T mutation, underscores its value as a partner drug in regions where chloroquine can no longer be used. However, the emergence of de novo piperaquine resistance in Southeast Asia, mediated by novel pfcrt mutations and pfpm2/3 amplification, highlights the urgent need for continued molecular and in vitro surveillance. Standardized protocols, such as the PSA, are crucial tools for monitoring parasite susceptibility and informing public health strategies to preserve the efficacy of this vital antimalarial combination therapy.

Methodological & Application

Application Notes and Protocols: Piperaquine Phosphate in Combination Therapy for Uncomplicated Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperaquine phosphate in combination therapy, primarily with dihydroartemisinin (DHA), for the treatment of uncomplicated malaria. This document includes summaries of clinical efficacy, pharmacokinetic data, detailed experimental protocols from cited studies, and a visualization of the proposed mechanism of action.

Introduction

Piperaquine is a bisquinoline antimalarial drug that has become a crucial partner drug in artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization (WHO).[1][2][3] Originally developed in the 1960s in China as a monotherapy, its use declined due to the emergence of resistance.[1][4] However, its combination with a potent, fast-acting artemisinin derivative like dihydroartemisinin capitalizes on the synergistic effects of the two compounds.[5][6] The artemisinin component rapidly clears the bulk of the parasite biomass, while the long-acting partner drug, piperaquine, eliminates the remaining parasites, providing a period of post-treatment prophylaxis against new infections.[2][6]

Mechanism of Action

The precise mechanism of action of piperaquine is not fully elucidated but is believed to be similar to that of chloroquine.[6][7][8] It is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][8] By inhibiting the conversion of heme to hemozoin, piperaquine leads to an accumulation of toxic heme, which ultimately results in the parasite's death.[8] Dihydroartemisinin, on the other hand, is thought to generate reactive oxygen species (ROS) that damage parasite proteins and other cellular components.[5] The combination of these distinct mechanisms of action contributes to the high efficacy of the therapy and is thought to delay the development of resistance.[3]

Caption: Proposed mechanism of action of Dihydroartemisinin-Piperaquine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of piperaquine and the clinical efficacy of dihydroartemisinin-piperaquine (DHA-PQP) combination therapy in the treatment of uncomplicated malaria.

Table 1: Pharmacokinetic Properties of Piperaquine

| Parameter | Value | Species | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~5 hours | Humans | [7][9] |

| Elimination Half-life | ~22 days (adults), ~20 days (children) | Humans | [9] |

| Volume of Distribution | Large (extensive tissue uptake) | Humans | [8] |

| Plasma Protein Binding | >99% | Humans, Rats, Dogs | [7] |

| Major Route of Excretion | Feces | Humans | [7] |

Table 2: Clinical Efficacy of Dihydroartemisinin-Piperaquine (DHA-PQP) in Uncomplicated P. falciparum Malaria

| Region | Comparator | Follow-up Duration | PCR-Adjusted Cure Rate (DHA-PQP) | PCR-Adjusted Cure Rate (Comparator) | Reference |

| Africa | Artemether-Lumefantrine | 28 days | >95% | >95% (DHA-PQP superior in some trials) | [2][10] |

| Asia | Artesunate-Mefloquine | 28 days | >95% | >95% | [2] |

| Cambodia-Thailand Border | Artemether-Lumefantrine | 28 days | >90% | Lower than DHA-PQP | [11] |

| Ghana | N/A | 42 days | >90% | N/A | [12] |

Table 3: Safety and Tolerability of Dihydroartemisinin-Piperaquine (DHA-PQP)

| Adverse Events Compared to Artemether-Lumefantrine | Adverse Events Compared to Artesunate-Mefloquine | Reference |

| Similar side effect profile.[2] | Less nausea, vomiting, dizziness, sleeplessness, and palpitations.[2][10] | [2][10] |

| Note: DHA-PQP has been associated with more frequent prolongation of the QTc interval, though no cardiac arrhythmias were reported in the cited studies.[10] |

Experimental Protocols

Below are generalized protocols for clinical efficacy trials of piperaquine combination therapy for uncomplicated malaria, based on methodologies described in the cited literature.

Patient Recruitment and Enrollment

Caption: Patient enrollment workflow for a clinical trial.

-

Inclusion Criteria:

-

Age: Typically includes children and adults (e.g., 6 months to 65 years).[9][12]

-

Fever: Axillary temperature ≥ 37.5°C or history of fever in the preceding 24 hours.[12]

-

Parasitemia: Microscopically confirmed P. falciparum monoinfection with a parasite density within a specified range (e.g., 1,000-200,000 asexual parasites/µL).

-

Informed Consent: Obtained from the patient or their legal guardian.

-

-

Exclusion Criteria:

-

Signs of severe malaria.

-

Pregnancy or lactation.[9]

-

Presence of other severe diseases.

-

Known hypersensitivity to the study drugs.

-

Use of other antimalarials or drugs known to interfere with the study medication within a specified timeframe.

-

Drug Administration and Follow-up

A standard three-day course of fixed-dose DHA-PQP is administered based on body weight.[13]

-

Dosage: The total recommended treatment is typically around 4 mg/kg of dihydroartemisinin and 10 mg/kg of piperaquine per day for three days.[14]

-

Administration: The tablets are administered orally, often with water. The first dose is given under observation.

-

Follow-up Schedule: Patients are followed up on days 1, 2, 3, 7, 14, 21, 28, and sometimes up to day 42 or 63 to monitor for clinical and parasitological outcomes.[10][12]

Assessment of Efficacy and Safety

References

- 1. Piperaquine - Wikipedia [en.wikipedia.org]

- 2. Dihydroartemisinin-piperaquine for treating uncomplicated malaria | Cochrane [cochrane.org]

- 3. malariaconsortium.org [malariaconsortium.org]

- 4. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]

- 6. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Dihydroartemisinin-piperaquine for treating uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized trials of artemisinin-piperaquine, dihydroartemisinin-piperaquine phosphate and artemether-lumefantrine for the treatment of multi-drug resistant falciparum malaria in Cambodia-Thailand border area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Therapeutic efficacy of dihydroartemisinin-piperaquine combination for the treatment of uncomplicated malaria in Ghana [frontiersin.org]

- 13. scispace.com [scispace.com]

- 14. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantification of Piperaquine Phosphate Using a Validated RP-HPLC Method

Introduction

Piperaquine phosphate is a bisquinoline antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum. It is commonly used in combination therapies, such as with dihydroartemisinin, for the treatment of uncomplicated malaria.[1] Accurate and reliable quantification of piperaquine phosphate in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of piperaquine phosphate. The method is demonstrated to be simple, precise, accurate, and stability-indicating as per ICH guidelines.[2]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size.[1][3]

-

Reagents:

-

Apparatus:

-

Analytical Balance

-

pH Meter

-

Ultrasonic Bath

-

0.45 µm Membrane Filter

-

Preparation of Solutions

-

Phosphate Buffer (pH 4.6): Dissolve 6.8 grams of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.6 using orthophosphoric acid.[1][3]

-

Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.6) in a 70:30 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5-10 minutes prior to use.[1][3]

-

Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of piperaquine phosphate reference standard and transfer it into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve completely, and then make up the volume to the mark with the diluent.[1][3]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions for linearity, typically ranging from 25 to 125 µg/mL, by diluting with the diluent.[3]

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 10 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of piperaquine phosphate and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the diluent to achieve a final concentration within the linearity range (e.g., by diluting 3 mL to 10 mL).[3]

-

Chromatographic Conditions

The quantitative analysis is performed using the parameters summarized in the table below.

| Parameter | Condition |

| Instrument | HPLC with UV/PDA Detector |

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[1][3] |

| Mobile Phase | Methanol : Phosphate Buffer (pH 4.6) (70:30 v/v)[1][3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Detection Wavelength | 273 nm[1][3] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient (e.g., 25°C)[2] |

| Run Time | Approximately 7 minutes[3] |

Method Validation Summary

The described analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 25 - 125 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Accuracy (% Recovery) | 99.8% - 101.0%[5] |

| Precision (% RSD) | < 2.0%[1][2] |

| Limit of Detection (LOD) | 2.79 µg/mL[5] |

| Limit of Quantitation (LOQ) | 8.45 µg/mL[5] |

| Specificity | No interference from excipients or degradation products. |

| Robustness | Method is reliable under minor variations in flow rate and mobile phase composition. |

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for the quantification of piperaquine phosphate.

Caption: RP-HPLC experimental workflow for piperaquine phosphate analysis.

Method Validation Relationship Diagram

This diagram shows the logical connection between core validation parameters that ensure the method's reliability.

Caption: Interrelationship of key ICH validation parameters for an analytical method.

Conclusion

The RP-HPLC method described provides a straightforward and dependable approach for the quantification of piperaquine phosphate. With a simple mobile phase, readily available C18 column, and a short run time, the method is highly efficient for quality control and routine analysis in a laboratory setting. The comprehensive validation confirms that the method is linear, accurate, precise, and specific, making it suitable for its intended application in the analysis of bulk drug and pharmaceutical formulations.

References

- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form : Oriental Journal of Chemistry [orientjchem.org]

- 5. ijprajournal.com [ijprajournal.com]

developing a validated stability-indicating HPLC assay for piperaquine phosphate

An Application Note and Protocol for the Development of a Validated Stability-Indicating HPLC Assay for Piperaquine Phosphate.

Introduction

Piperaquine phosphate is a bisquinoline antimalarial agent, effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] It is often used in combination therapy, most notably with dihydroartemisinin. To ensure the quality, safety, and efficacy of pharmaceutical products containing piperaquine phosphate, it is crucial to employ a validated stability-indicating analytical method. This type of assay can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.

This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for piperaquine phosphate, in accordance with the International Council for Harmonisation (ICH) guidelines. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability studies of bulk drug and pharmaceutical formulations.

Instrumentation and Materials

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.

-

Chromatography data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

-

Water bath

-

Photostability chamber

-

Hot air oven

Chemicals and Reagents

-

Piperaquine Phosphate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Di-sodium hydrogen phosphate (AR grade)[1]

-

Triethylamine (AR grade)[1]

-

Orthophosphoric acid (AR grade)[1]

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (AR grade)

-

Purified water (HPLC grade)

Experimental Protocols

Chromatographic Conditions

A robust set of chromatographic conditions is essential for achieving good separation and quantification. The following parameters have been found to be effective for the analysis of piperaquine phosphate.

| Parameter | Condition |

| Column | Waters Xterra, RP-18 (250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | Buffer: Acetonitrile (30:70, v/v)[1][2] Buffer: 2.84 g of di-sodium hydrogen phosphate and 1 ml of triethylamine in 1000 ml water, pH adjusted to 7.0 with orthophosphoric acid.[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection | UV at 320 nm[1][2] |

| Column Temp. | 25°C[1][2] |

| Injection Vol. | 20 µL |

| Run Time | 10 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of piperaquine phosphate reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase) and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the diluent.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation: For the assay of a tablet formulation, weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of piperaquine phosphate into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. A target degradation of approximately 10-20% is recommended to ensure that the degradation products are adequately resolved from the parent drug.[3]

-

Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute to 10 mL with diluent.

-

Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl and dilute to 10 mL with diluent. Significant degradation is expected under basic conditions.[4]

-

Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute to 10 mL with diluent. Significant degradation is expected under oxidative conditions, potentially forming N-oxides.[4][5]

-

Thermal Degradation: Keep the powdered drug sample in a hot air oven at 105°C for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.

-

Photolytic Degradation: Expose the powdered drug sample to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a sample solution from the stressed powder as described in section 2.2.

Caption: Workflow for Forced Degradation Studies.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

-

Specificity: Analyze the drug substance, placebo, and stressed samples to demonstrate that the peak for piperaquine phosphate is free from interference from degradation products, impurities, and excipients. Peak purity analysis should be performed using a PDA detector.

-

Linearity: Prepare a series of solutions of piperaquine phosphate in the concentration range of 25-150 µg/mL.[6] Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be not less than 0.999.[6]

-

Range: The range is established based on the linearity, accuracy, and precision studies.

-

Accuracy (% Recovery): Perform recovery studies by spiking a known quantity of the drug substance into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be less than 2%.[1]

-

Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be less than 2%.[1]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve).

-

-

Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, pH ±0.2 units) and observe the effect on the system suitability parameters. The method should remain unaffected by small, deliberate variations.

Data Presentation

System Suitability Results

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | > 2000 | 6500 |

| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |

| Retention Time (RT) | Approx. 5.6 min[1] | 5.62 min |

Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Observations |

| Acid (0.1N HCl) | < 5% | No significant degradation observed.[4] |

| Base (0.1N NaOH) | ~15% | Significant degradation with the formation of multiple degradation products.[4] |

| Oxidative (30% H₂O₂) | ~20% | Significant degradation, likely forming N-oxide and other oxidative products.[4][5] |

| Thermal (105°C) | < 5% | The drug is relatively stable to dry heat. |

| Photolytic (UV) | < 5% | The drug is relatively stable to photolytic stress.[4] |

Method Validation Summary

| Validation Parameter | Result |

| Linearity (r²) | 0.9995 |

| Range | 25 - 150 µg/mL |

| Accuracy (% Recovery) | 99.2% - 101.5% |

| Precision (%RSD) | Repeatability: 0.75%, Intermediate: 1.10% |

| LOD | 0.134 µg/mL[7] |

| LOQ | 0.408 µg/mL[7] |

| Robustness | The method is robust for minor variations. |

Visualization of Experimental Workflow

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The described RP-HPLC method is rapid, simple, specific, accurate, and precise for the determination of piperaquine phosphate in bulk and pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, and the forced degradation studies confirm its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability assessment of piperaquine phosphate.

References

- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. lubrizolcdmo.com [lubrizolcdmo.com]

- 4. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 7. ijrpc.com [ijrpc.com]

Application Notes and Protocols for In Vivo Studies of Piperaquine Phosphate in Murine Malaria Models

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and compiled data for conducting in vivo studies of piperaquine phosphate in murine malaria models. The information is based on established experimental methodologies and aims to facilitate the design and execution of preclinical efficacy and pharmacokinetic assessments of this important antimalarial agent.

Introduction

Piperaquine, a bisquinoline antimalarial drug, is a critical partner in artemisinin-based combination therapies (ACTs) for the treatment of malaria.[1][2] Murine models of malaria, particularly using Plasmodium berghei, are essential for the preclinical evaluation of antimalarial drug efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of dose-response relationships, survival outcomes, and the potential for drug resistance. The protocols outlined below are synthesized from studies investigating piperaquine phosphate's activity in Swiss mice infected with P. berghei.

Experimental Protocols

Animal Model and Parasite Strain

-

Animal Model: Male Swiss mice (6 weeks old) are commonly used for these studies.[1]

-

Parasite Strain: Plasmodium berghei is a suitable parasite for these experiments.[1][2]

Parasite Inoculation

The infection in mice is initiated by intraperitoneal (IP) injection of P. berghei-parasitized red blood cells.

-

Inoculum Preparation: Blood is collected from a donor mouse with 15-20% parasitemia via cardiac puncture into a heparinized tube. This blood is then diluted with phosphate-buffered saline (PBS) to achieve a final concentration of 5x10⁷ parasitized erythrocytes per 0.2 mL.

-

Inoculation: Each mouse receives a 0.2 mL intraperitoneal injection of the prepared inoculum.[3]

Piperaquine Phosphate Formulation and Administration

-

Formulation: Piperaquine phosphate (PQP) is suspended in a vehicle consisting of 50% (v/v) glycerol, 30% (v/v) isotonic phosphate buffer (pH 7.1), and 20% (v/v) polysorbate 80.[2]

-

Administration: The PQP suspension is administered intraperitoneally (IP).[1][2] Dosing is typically initiated 64 hours after parasite inoculation when parasitemia reaches approximately 2-5%.[1][2][4]

Assessment of Antimalarial Efficacy

The efficacy of piperaquine phosphate is evaluated by monitoring parasitemia and survival rates.

-

Parasitemia Monitoring:

-

Thin blood smears are prepared from tail vein blood.

-

The smears are fixed with methanol for 3 minutes and stained with May-Grünwald Giemsa stain.

-

Parasitemia is determined by light microscopy under oil immersion (x100 magnification) by counting the number of infected red blood cells out of a total number of red blood cells.[1][2] For parasitemia levels above 0.5%, 30 fields of view are counted, while for levels below 0.5%, 100 fields are counted to ensure accuracy.[2]

-

-

Survival Monitoring: Mice are monitored daily, and survival times are recorded. The experiment may be terminated if mice show signs of severe illness, such as a significant reduction in body weight (>10% in 24 hours) or if parasitemia exceeds 40%.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for single-dose pharmacodynamic and combination therapy studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of piperaquine phosphate in murine malaria models.

Table 1: Single-Dose Pharmacodynamics of Piperaquine Phosphate in P. berghei-Infected Swiss Mice [1][4][5]

| PQP Dose (mg/kg, IP) | Median Survival Time (days) | Parasitemia Nadir (fold-decrease from baseline) |

| 0 (Control) | 4 | N/A |

| 10 | 10 | 12.8 ± 3.1 |

| 30 | 54 | Not Reported |

| 90 | >60 | Not Reported |

Table 2: Efficacy of Piperaquine Phosphate in Combination with Dihydroartemisinin (DHA) [1][4][5]

| Treatment Group (mg/kg, IP) | Parasitemia Nadir (fold-decrease from baseline) |

| 10 PQP | 13 ± 3 |

| 30 DHA | 12 ± 5 |

| 10 PQP + 30 DHA | 22 ± 12 |

Table 3: Pharmacokinetic Parameters of Piperaquine in Healthy and P. berghei-Infected Mice (90 mg/kg PQP, IP) [1]

| Parameter | Healthy Mice | Infected Mice |

| Elimination Half-life (t½) | 18 days | 16 days |

| AUC | 33.5 mg·h/L | 27.3 mg·h/L |

| Apparent Clearance | 1.55 L/h/kg | 1.9 L/h/kg |

| Apparent Volume of Distribution | 956 L/kg | 1059 L/kg |

Discussion and Conclusion

The provided protocols and data demonstrate that piperaquine phosphate exhibits potent and prolonged antimalarial activity in murine models of malaria.[1] A single dose can lead to a significant reduction in parasitemia and extended survival.[1] Furthermore, its efficacy is enhanced when used in combination with dihydroartemisinin, supporting its use in ACTs.[1] The long elimination half-life of piperaquine is a key characteristic observed in these models.[1][2] These application notes serve as a valuable resource for designing and interpreting preclinical studies aimed at further characterizing the antimalarial properties of piperaquine and its partner drugs.

References

- 1. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics of piperaquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Piperaquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of piperaquine phosphate, a critical component of artemisinin-based combination therapies (ACTs) for malaria.

Introduction